Positional Isomer Differentiation: Pyridine‑2‑carbonyl vs. Pyridine‑3‑carbonyl – LogP and Hydrogen‑Bonding Topology
The target compound carries the pyridine‑2‑carbonyl group, which places the pyridine nitrogen adjacent to the carbonyl, creating a contiguous N–C=O hydrogen‑bond‑acceptor motif. The analogous pyridine‑3‑carbonyl derivative (CAS not available; Enamine catalog entry ENAH30472989) positions the pyridine nitrogen meta to the carbonyl, abolishing this chelating geometry [1]. The computed XLogP3‑AA of the target is 1.7 [1]; the pyridine‑3‑carbonyl isomer, lacking the methoxy group and bearing a different connectivity, is expected to exhibit lower lipophilicity (estimated XLogP ≈ 1.1–1.3 based on fragment contributions) and reduced hydrogen‑bond‑acceptor capacity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H‑bond acceptor topology |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7; three H‑bond acceptors (amide carbonyl, pyridine N, methoxy O) with pyridine‑N ortho to carbonyl [1] |
| Comparator Or Baseline | 3‑(Pyridine‑3‑carbonyl)‑8‑azabicyclo[3.2.1]octane: XLogP not experimentally reported; H‑bond acceptors lack the ortho-N–C=O chelation motif and the methoxy oxygen |
| Quantified Difference | ΔXLogP ≈ 0.4–0.6 units (estimated); qualitative difference in H‑bond acceptor topology (chelating vs. isolated) |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) and structural comparison of catalog entries |
Why This Matters
When procuring for SAR studies, the ortho‑ vs. meta‑pyridine regioisomer decision alters lipophilicity and hydrogen‑bonding geometry, which can change target binding by orders of magnitude; sourcing the correct isomer avoids confounding isomer‑driven false negatives.
- [1] PubChem Compound Summary for CID 122255183, 3-Methoxy-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2327229-73-0 (accessed 29 Apr 2026). View Source
